molecular formula C12H9Cl2NO2 B1470500 1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500542-08-4

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470500
CAS No.: 1500542-08-4
M. Wt: 270.11 g/mol
InChI Key: XTJNKLCOEABSEG-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenylmethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and pyrrole-3-carboxylic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2,4-dichlorobenzyl chloride is reacted with pyrrole-3-carboxylic acid under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNKLCOEABSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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